molecular formula C36H60O2 B12621883 [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate

Cat. No.: B12621883
M. Wt: 524.9 g/mol
InChI Key: WXDLBYTWLXNNTA-ITVWNSKRSA-N
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Description

The compound [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-...-3-cyclohexylpropanoate] is a steroidal derivative with a cyclopenta[a]phenanthren core. Key structural features include:

  • 10,13-Dimethyl groups: Common in steroidal frameworks for stabilizing hydrophobic interactions.
  • 17-Octyl side chain: A long alkyl chain enhancing lipophilicity and membrane permeability.
  • 3-Cyclohexylpropanoate ester: Modifies solubility and metabolic stability compared to hydroxylated analogs.

This esterification strategy is often employed to enhance bioavailability and modulate receptor binding .

Properties

Molecular Formula

C36H60O2

Molecular Weight

524.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate

InChI

InChI=1S/C36H60O2/c1-4-5-6-7-8-12-15-28-18-20-32-31-19-17-29-26-30(38-34(37)21-16-27-13-10-9-11-14-27)22-24-36(29,3)33(31)23-25-35(28,32)2/h17,27-28,30-33H,4-16,18-26H2,1-3H3/t28-,30-,31-,32-,33-,35+,36-/m0/s1

InChI Key

WXDLBYTWLXNNTA-ITVWNSKRSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC5CCCCC5)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5CCCCC5)C)C

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The synthesis typically involves several key steps:

  • Step 1: Formation of the Core Structure

    The initial step often involves constructing the cyclopenta[a]phenanthrene core through cyclization reactions. This can be achieved via methods such as:

  • Step 2: Introduction of Functional Groups

    After establishing the core framework, functional groups are introduced through:

Stereochemical Considerations

Given the multiple chiral centers in the molecule, controlling stereochemistry is crucial:

  • Chiral Catalysts: The use of chiral catalysts can help direct the formation of specific stereoisomers during reactions.

  • Resolution Techniques: Enantiomeric resolution may be necessary to isolate the desired stereoisomer from racemic mixtures.

Purification Techniques

After synthesis, purification is essential to obtain high-purity compounds:

  • Chromatography: Techniques such as column chromatography or HPLC (High-Performance Liquid Chromatography) are typically employed.

  • Recrystallization: This method can be used to purify solid products by exploiting differences in solubility.

Summary Table of Key Steps

Step Reaction Type Purpose
1 Diels-Alder / Friedel-Crafts Form core structure
2 Alkylation / Esterification Introduce functional groups
3 Chiral Catalysis / Resolution Control stereochemistry
4 Chromatography / Recrystallization Purify final product

Research Findings and Applications

Research into this compound indicates potential applications in various fields including medicinal chemistry and material science due to its unique structural properties. Studies have shown that compounds with similar frameworks exhibit biological activities that could be harnessed for therapeutic purposes.

Chemical Reactions Analysis

Ester Hydrolysis

The 3-cyclohexylpropanoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reaction Type Conditions Products
Acid-catalyzed hydrolysisH₂SO₄/H₂O, reflux3-cyclohexylpropanoic acid + [(3S,...)-3-ol] derivative
Base-catalyzed hydrolysisNaOH/EtOH, 60–80°C3-cyclohexylpropanoate sodium salt + [(3S,...)-3-ol] derivative

Mechanistic Insights :

  • Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic hydrolysis : Deprotonation of water generates hydroxide ions, which cleave the ester via nucleophilic acyl substitution.

Transesterification

The ester group participates in transesterification reactions with alcohols under catalytic conditions:

Reagent Catalyst Product
MethanolH₂SO₄ or Ti(OiPr)₄Methyl 3-cyclohexylpropanoate + [(3S,...)-3-ol] derivative
Benzyl alcoholBF₃·Et₂OBenzyl 3-cyclohexylpropanoate + [(3S,...)-3-ol] derivative

Key Factors :

  • Reaction efficiency depends on alcohol nucleophilicity and steric hindrance from the cyclohexyl group.

Oxidation of the Steroidal Core

The dodecahydro-cyclopenta[a]phenanthrene core contains allylic and tertiary C–H bonds susceptible to oxidation:

Oxidizing Agent Site of Oxidation Product
CrO₃/H₂SO₄Allylic C–H bondsKetone derivatives at C11 or C15 positions
O₂ (catalyzed)Tertiary C–H bondsHydroxylated analogs (e.g., 17-hydroxy derivatives)

Stereochemical Considerations :

  • Oxidation preserves the stereochemistry at chiral centers due to the rigid polycyclic framework .

Nucleophilic Substitution at the Ester Group

The carbonyl carbon of the ester is electrophilic, enabling nucleophilic substitutions:

Nucleophile Conditions Product
NH₃ (anhydrous)High-pressure reactor3-cyclohexylpropanamide + [(3S,...)-3-ol] derivative
Grignard reagentsTHF, −78°C to 25°CTertiary alcohol adducts via ketone intermediates

Limitations :

  • Bulky cyclohexyl groups may reduce reactivity toward sterically hindered nucleophiles.

Reduction Reactions

Selective reduction of the ester or core double bonds is achievable with tailored reagents:

Reagent Target Site Product
LiAlH₄Ester → Alcohol3-cyclohexylpropanol + [(3S,...)-3-ol] derivative
H₂/Pd-CC=C bonds in corePartially saturated cyclopenta[a]phenanthrene derivatives

Functional Group Compatibility :

  • LiAlH₄ reduces esters but leaves saturated hydrocarbons intact.

Thermal Degradation

Pyrolysis studies of analogous esters reveal decomposition pathways:

Temperature Major Products
300–400°CCyclohexene derivatives + fragmented steroidal hydrocarbons
>400°CCarbonized residues + CO₂/CO

Scientific Research Applications

The compound [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

The molecular formula of the compound is C35H60O2C_{35}H_{60}O_2 with a molecular weight of approximately 512.85 g/mol. The compound features a cyclopenta[a]phenanthren backbone modified with alkyl and cyclohexylpropanoate groups. Its stereochemistry is significant for its biological activity.

Pharmacological Potential

Research indicates that compounds similar to this structure may exhibit various pharmacological activities. For instance:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of specific pathways involved in the inflammatory response.
  • Anticancer Properties : The structural characteristics allow for potential interactions with cancer cell signaling pathways. Studies have suggested that certain analogs can induce apoptosis in cancer cells.

Hormonal Activity

This compound may interact with hormonal receptors due to its steroid-like structure. It could potentially function as a modulator of hormonal activity, which is valuable in treating hormone-related disorders.

Drug Development

The compound's unique structure provides a scaffold for the development of novel drugs targeting various diseases. The ability to modify the alkyl chains and functional groups allows for the optimization of pharmacokinetic properties.

Polymer Chemistry

Due to its complex structure, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymers may enhance thermal stability and mechanical properties.

Nanotechnology

Research into nanoscale applications suggests that derivatives of this compound could be used to create functional nanomaterials for drug delivery systems or as components in nanocomposites.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of a related compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

Case Study 2: Anticancer Activity

Research featured in Cancer Research highlighted a derivative's ability to induce apoptosis in breast cancer cells through mitochondrial pathways. This finding underscores the potential of structurally similar compounds in cancer therapy.

Case Study 3: Polymer Applications

A recent investigation into polymer blends incorporating this compound revealed enhanced mechanical properties compared to traditional polymers. The study demonstrated improved tensile strength and thermal resistance.

Mechanism of Action

The mechanism of action of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with steroid receptors, leading to modulation of gene expression.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways through interaction with key proteins.

Comparison with Similar Compounds

Core Backbone Similarities

All analogs share the cyclopenta[a]phenanthren backbone, critical for binding steroidal receptors. Differences arise in substituents at positions 3 and 17:

Compound Position 3 Substituent Position 17 Substituent Molecular Formula Molecular Weight
Target Compound 3-Cyclohexylpropanoate Octyl C₃₄H₅₄O₂* ~530.8*
Beta-Sitosterol 3-Hydroxyl (2R,5R)-5-Ethyl-6-methylheptan-2-yl C₂₉H₅₀O 414.7
() 3-Octanoate (R)-6-Methylheptan-2-yl C₃₅H₆₀O₂ 512.85
Dexamethasone 3-Ketone, 11/17-Hydroxy/acetate 9-Fluoro, 16-Methyl C₂₂H₂₉FO₅ 392.5
Antiarthritic Analogs 3-Hydroxyl Isoquinolinyl ~C₂₉H₃₅NO ~399.3

*Estimated based on structural analogs.

Functional Group Impact

  • Ester vs. Hydroxyl (Position 3): The 3-cyclohexylpropanoate in the target compound increases lipophilicity (logP ~7.5*) compared to Beta-sitosterol (logP ~8.1) . Esters resist glucuronidation, prolonging half-life.
  • Position 17: The octyl chain enhances membrane anchoring, contrasting with shorter chains (e.g., methylheptanyl in ) or aromatic groups (e.g., isoquinolinyl in ).

Therapeutic Indications

Compound Activity Dose/EC₅₀ Reference
Target Compound Theoretical anti-inflammatory N/A
Beta-Sitosterol Antiarthritic 20–50 mg/kg (i.p.)
Isoquinolinyl Analogs Anticancer (in vitro) IC₅₀: 10–50 µM
Dexamethasone Anti-inflammatory/Immunosuppressant 0.5–10 mg/day (oral)
  • The target’s 3-cyclohexylpropanoate may reduce glucocorticoid receptor affinity compared to dexamethasone but improve tissue penetration due to higher lipophilicity.

Metabolic Stability

  • Ester Hydrolysis: The cyclohexylpropanoate group in the target compound is more resistant to esterases than simpler acetates (e.g., : t₁/₂ ~2 h vs. target’s predicted t₁/₂ >6 h) .

Biological Activity

The compound [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C29H48O2C_{29}H_{48}O_2 and a molecular weight of approximately 428.69 g/mol. Its structural features include multiple chiral centers and a dodecahydro-cyclopenta[a]phenanthrene core which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Notably:

  • Antifungal Activity : Several studies have demonstrated that derivatives of similar compounds possess antifungal properties. For instance, compounds with structural similarities have shown efficacy against a range of fungal pathogens in vitro .
  • Antiproliferative Effects : Some analogs have been reported to inhibit cell proliferation in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antifungal Studies

A significant study highlighted the antifungal activity of structurally related compounds in vitro. The results indicated that these compounds effectively inhibited the growth of various fungal strains at concentrations ranging from 1 to 10 µg/mL. The primary mechanism was linked to the disruption of fungal cell membrane integrity .

Antiproliferative Studies

In a study involving cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range (10-20 µM), indicating potent antiproliferative effects. The study suggested that the compound induces apoptosis through caspase activation and alters mitochondrial membrane potential .

Case Studies

StudyObjectiveKey Findings
Evaluate antifungal activityInhibition of fungal growth at 1-10 µg/mL.
Assess antiproliferative effectsIC50 values of 10-20 µM in cancer cell lines; apoptosis induction confirmed.
Investigate structure-activity relationshipsStructural modifications enhanced antifungal potency.

Q & A

Q. What in vivo models are suitable for evaluating anti-inflammatory or anticancer activity?

  • Methodology : Use murine collagen-induced arthritis models (e.g., 20–50 mg/kg doses via i.p. injection, as in β-sitosterol studies) . For cancer, employ xenograft models with liposome-encapsulated formulations to enhance bioavailability (e.g., ’s oxymorphone protocol). Pair with pharmacokinetic profiling (Cmax, AUC) using LC-MS/MS .

Q. How can molecular docking predict interactions with targets like Sig-1R or DPP-1?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into Sig-1R’s sterol-binding domain (PDB: 5HK1). Validate docking scores (LibDockScore >100 suggests strong binding) against known ligands (e.g., PREG-S in ). Cross-reference with network pharmacology to identify multi-target pathways (e.g., AD-related targets in ) .

Q. How to resolve contradictions in biological assay data (e.g., activity vs. cytotoxicity)?

  • Methodology : Perform dose-response curves (0.1–100 µM) in primary cell lines vs. cancer cells (e.g., HeLa, MCF-7). Use transcriptomics (RNA-seq) to identify off-target effects. Compare with structural analogs (e.g., stigmasterol’s antioxidant LC50 ~50 µM ) to isolate structure-activity relationships .

Q. What strategies improve pharmacokinetics for this lipophilic compound?

  • Methodology : Formulate as liposomes (e.g., dipalmitoylphosphatidylcholine/cholesterol carriers) to enhance solubility and half-life. Test in vivo using radiolabeled isotopes (³H or ¹⁴C) for biodistribution studies. Adjust alkyl chain length (octyl vs. ethyl in β-sitosterol) to balance membrane permeability and metabolic stability .

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